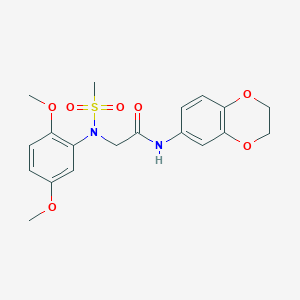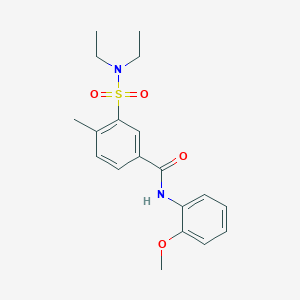
4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a thioamide moiety, making it a valuable subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the formation of the piperazine core One common approach is the reaction of diphenylmethane with piperazine under controlled conditions to form the intermediate compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology: In biological research, 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism by which 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Diphenylmethyl)piperidine: This compound shares a similar diphenylmethyl group but lacks the thioamide moiety.
2-Diphenylmethylpyrrolidine: Another related compound with a pyrrolidine ring instead of piperazine.
Diphenylmethane-4,4-diisocyanate: A compound used in the production of plastics, featuring a diphenylmethane structure.
Uniqueness: 4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide stands out due to its specific combination of functional groups, which allows for unique chemical and biological properties
Propriétés
IUPAC Name |
4-benzhydryl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3S/c1-18(2)17-23-22(26)25-15-13-24(14-16-25)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,1,13-17H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXNHXWMVSJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B3561549.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3561556.png)
![ethyl 1-{N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3561557.png)
![ethyl 1-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3561565.png)

![1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B3561579.png)
![1-[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3561586.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperidine-4-carboxamide](/img/structure/B3561588.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3561598.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole](/img/structure/B3561605.png)
![N-benzyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3561620.png)


